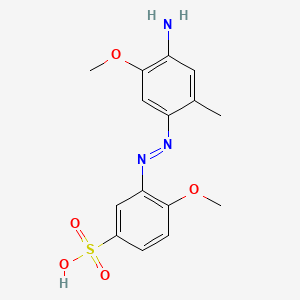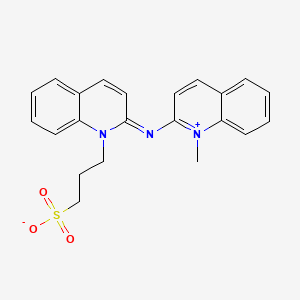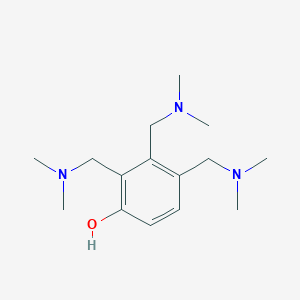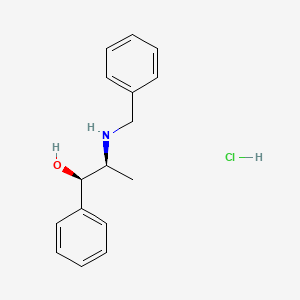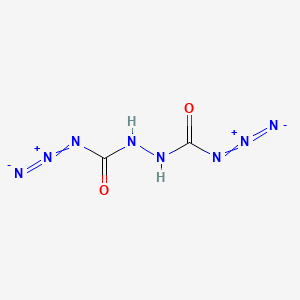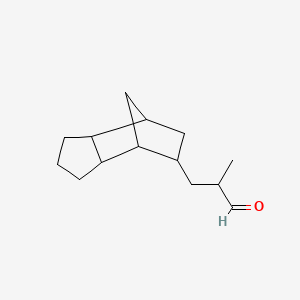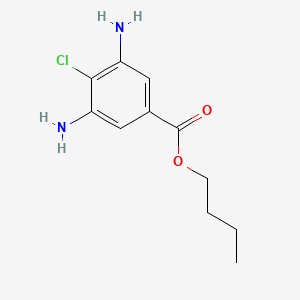
Benzoic acid, 3,5-diamino-4-chloro-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,5-diamino-4-chloro-, butyl ester is a chemical compound with the molecular formula C11H15ClN2O2 It is an ester derivative of benzoic acid, characterized by the presence of amino and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-diamino-4-chloro-, butyl ester typically involves the esterification of 3,5-diamino-4-chlorobenzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-diamino-4-chloro-, butyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dinitro-4-chlorobenzoic acid butyl ester.
Reduction: Formation of 3,5-diaminobenzoic acid butyl ester.
Substitution: Formation of various substituted benzoic acid butyl esters depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 3,5-diamino-4-chloro-, butyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-diamino-4-chloro-, butyl ester involves its interaction with specific molecular targets. The amino and chloro substituents on the benzene ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Isobutyl 3,5-diamino-4-chloro benzoate
- Butyl 3,5-diamino-4-chlorobenzoate
Uniqueness
Benzoic acid, 3,5-diamino-4-chloro-, butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester linkage and the presence of both amino and chloro substituents make it a versatile compound for various applications.
Properties
CAS No. |
40362-35-4 |
|---|---|
Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
butyl 3,5-diamino-4-chlorobenzoate |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-3-4-16-11(15)7-5-8(13)10(12)9(14)6-7/h5-6H,2-4,13-14H2,1H3 |
InChI Key |
KWAHAXIGLQCVRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C(=C1)N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


